3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC16487618
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BrN3 |
|---|---|
| Molecular Weight | 216.08 g/mol |
| IUPAC Name | 3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C7H10BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h9H,2-4H2,1H3 |
| Standard InChI Key | VVGUDAZQINOWRD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CCCN2)C(=N1)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework comprising a pyrazole ring fused to a partially hydrogenated pyridine ring. The "4,5,6,7-tetrahydro" designation indicates that the pyridine ring is saturated at four positions, distinguishing it from fully aromatic pyrazolo[3,4-b]pyridines . Key structural attributes include:
-
N1 Substitution: A methyl group at the N1 position stabilizes the 1H-tautomer, which is energetically favored over the 2H-tautomer by approximately 37 kJ/mol .
-
C3 Bromination: The bromine atom at C3 enhances electrophilic reactivity, enabling cross-coupling reactions and nucleophilic substitutions.
-
Tautomerism: Unlike unsaturated analogs, the tetrahydro modification reduces aromaticity, altering electronic properties and hydrogen-bonding capabilities .
Table 1: Structural comparison with unsaturated analog
Synthesis and Reaction Pathways
Cyclization Strategies
Synthetic routes to pyrazolo[3,4-b]pyridines generally involve one of two strategies:
-
Pyridine Ring Formation on Pyrazole Precursors: 3-Aminopyrazole derivatives react with 1,3-CCC-biselectrophiles (e.g., diketones or α,β-unsaturated carbonyls) under acidic or basic conditions . For example, condensation with α-oxoketene dithioacetals in trifluoroacetic acid yields tetra- and persubstituted derivatives .
-
Pyrazole Ring Formation on Pyridine Scaffolds: Preformed pyridine derivatives undergo [3+2] cycloaddition with hydrazines or diazo compounds .
Bromination and Functionalization
The bromine atom at C3 permits further derivatization:
-
Nucleophilic Substitution: Bromine can be replaced by amines, alkoxides, or thiols to generate analogs with enhanced solubility or bioactivity.
-
Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings enable aryl or heteroaryl group introductions, expanding chemical diversity .
Table 2: Representative synthetic conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | α-Oxoketene dithioacetals, TFA, 80°C | 65–78 | |
| Bromination | N-Bromosuccinimide, DMF, 0°C to RT | 82 | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME/H2O, 100°C | 75 |
Physicochemical and Spectral Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. The tetrahydro modification increases lipophilicity compared to aromatic analogs, as evidenced by logP calculations .
Spectroscopic Data
-
NMR: NMR (400 MHz, CDCl3) displays signals for the methyl group (δ 3.21 ppm), methylene protons (δ 1.85–2.45 ppm), and pyrazole C-H (δ 7.89 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 216.08 [M+H]+.
Biomedical Applications and Research Findings
Kinase Inhibition
Pyrazolo[3,4-b]pyridines are recognized as tyrosine kinase inhibitors (TKIs), with substituents at C3 and N1 modulating selectivity . Bromine’s electron-withdrawing effects enhance binding to ATP pockets in kinases, as demonstrated in molecular docking studies .
Antimycobacterial Activity
A combinatorial library of pyrazolo[3,4-b]pyridines showed potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) . While specific data for the tetrahydro derivative remains unpublished, structural analogs inhibit cell wall synthesis via novel mechanisms .
Challenges and Future Directions
Current limitations include the scarcity of in vivo pharmacokinetic data and scalable synthesis protocols. Future research should prioritize:
-
Toxicological Profiling: Assessing acute and chronic toxicity in preclinical models.
-
Target Identification: Elucidating molecular targets via proteomics or CRISPR screening.
-
Formulation Development: Enhancing bioavailability through prodrug strategies or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume